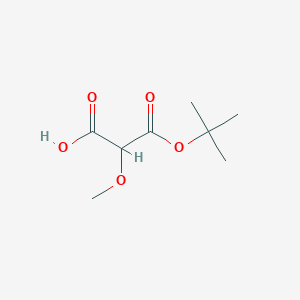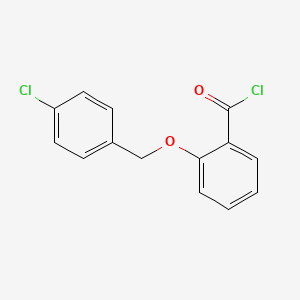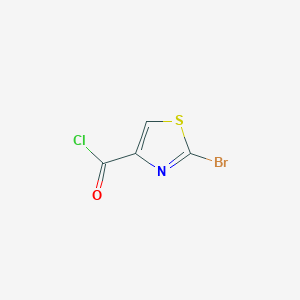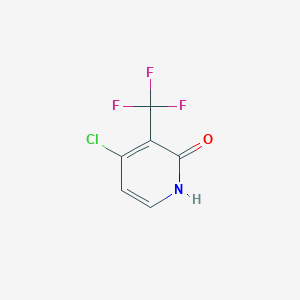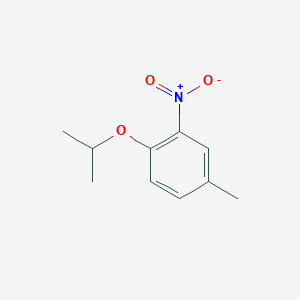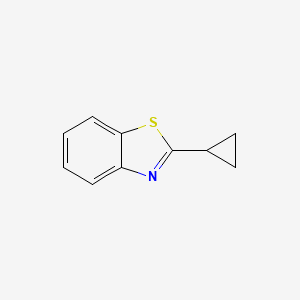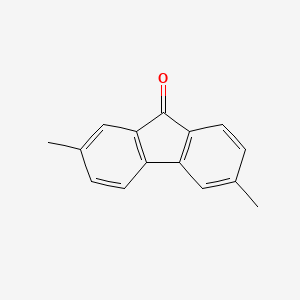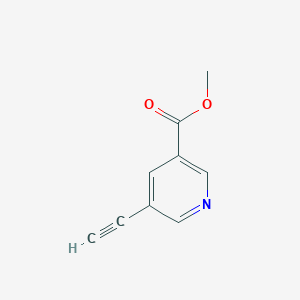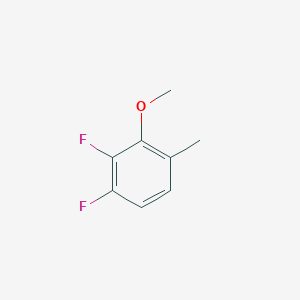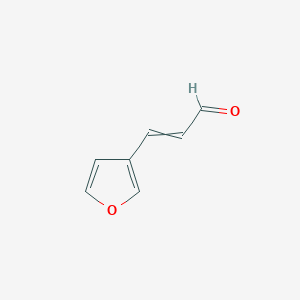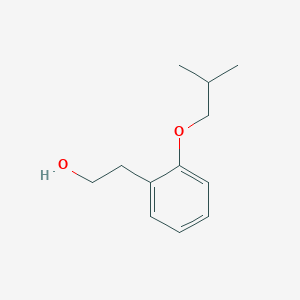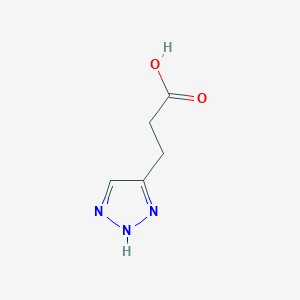
3-(1H-1,2,3-Triazol-4-yl)propanoic acid
Vue d'ensemble
Description
3-(1H-1,2,3-Triazol-4-yl)propanoic acid is a chemical compound with the molecular formula C5H7N3O2 . It is a solid substance with a molecular weight of 141.13 . The compound is also known by its IUPAC name, 3-(1H-1,2,4-triazol-1-yl)propanoic acid .
Synthesis Analysis
The synthesis of 3-(1H-1,2,3-Triazol-4-yl)propanoic acid and its analogs has been achieved via “Click” chemistry and Suzuki–Miyaura cross-coupling reaction in aqueous medium . The synthesis of triazole was accomplished using (S)-(-) ethyl lactate as a starting material . This compound underwent Suzuki–Miyaura cross-coupling reaction with different arylboronic acids in aqueous medium to afford the target molecules .Molecular Structure Analysis
The molecular structure of 3-(1H-1,2,3-Triazol-4-yl)propanoic acid can be represented by the InChI code 1S/C5H7N3O2/c9-5(10)1-2-8-4-6-3-7-8/h3-4H,1-2H2,(H,9,10) . The IR absorption spectra of related compounds were characterized by the presence of two signals for C=O groups at 1650–1712 cm−1 .Physical And Chemical Properties Analysis
3-(1H-1,2,3-Triazol-4-yl)propanoic acid is a solid substance . It has a molecular weight of 141.13 and is stored in a freezer .Applications De Recherche Scientifique
Synthesis and Structural Characterization
3-(1H-1,2,3-Triazol-4-yl)propanoic acid and its derivatives are primarily involved in synthesis processes. For instance, Yan Shuang-hu (2014) reported the synthesis of (1H-1,2,4-Triazol-1-yl) methyl 3-(2,4-dichlorophenyl) propanoate from 1H-1,2,4-triazol and 3-(2,4-dichlorophenyl) propanoic acid, highlighting the compound's role in the formation of other chemically significant molecules (Yan Shuang-hu, 2014).
Biologic Evaluation for Brain Tumor Imaging
One of the significant applications of 3-(1H-1,2,3-Triazol-4-yl)propanoic acid derivatives is in the field of medical imaging, particularly for brain tumors. McConathy et al. (2010) synthesized and evaluated the (R)- and (S)-enantiomers of 2-amino-3-[1-(2-[18F]fluoroethyl)-1H-[1,2,3]triazol-4-yl]propanoic acid in a rat brain tumor model using positron emission tomography (PET). This study underscores the potential of these compounds in the development of novel imaging agents for brain tumors (McConathy et al., 2010).
Synthesis of Novel Derivatives
3-(1H-1,2,3-Triazol-4-yl)propanoic acid is also used as a precursor in the synthesis of various novel compounds. Jadhav et al. (2008) discussed the synthesis of novel benzo[d]-imidazole derivatives by condensing o-phenylenediamine with 3-(1-(3-substituted-phenyl)-1H-1,2,3-triazol-4-yl) propanoic acid, indicating the compound's versatility in creating diverse chemical structures (Jadhav et al., 2008).
Photophysical Properties for Fluorescent Biomarkers
The triazolyl compounds derived from 3-(1H-1,2,3-Triazol-4-yl)propanoic acid have applications in the development of fluorescent biomarkers. Pelizaro et al. (2019) evaluated the toxic effects of triazoanilines synthesized from similar compounds, demonstrating their potential as safe fluorescent markers for biodiesel quality monitoring (Pelizaro et al., 2019).
One-Pot Synthesis Methodology
The compound is also instrumental in one-pot synthesis methods. Pokhodylo et al. (2017) developed a one-pot method for synthesizing 3-aryl-2-(4-phenyl-1H-1,2,3-triazol-1-yl)-propanoic acid esters, showcasing its role in efficient and streamlined chemical synthesis processes (Pokhodylo et al., 2017).
Safety And Hazards
Propriétés
IUPAC Name |
3-(2H-triazol-4-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O2/c9-5(10)2-1-4-3-6-8-7-4/h3H,1-2H2,(H,9,10)(H,6,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYKLORHRQMBGDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNN=C1CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1H-1,2,3-Triazol-4-yl)propanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



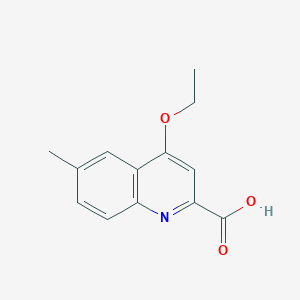
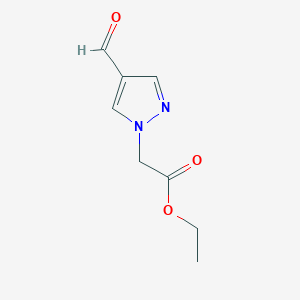
![1-[4-(4-Bromobenzoyl)piperazin-1-yl]propan-1-one](/img/structure/B1396558.png)
